NVP-ADW742

Kinase Selectivity Metabolic Safety Signal Transduction

Need an IGF-1R inhibitor that avoids confounding InsR-driven metabolic feedback in your experiments? NVP-ADW742 is a validated tool with a defined 6- to 16-fold selectivity margin over the insulin receptor, unlike near-equipotent dual inhibitors. - >98% purity (HPLC); M.W. 453.58; Formula C28H31N5O. - Biochemical IC50 of 0.17 μM against IGF-1R; minimal activity against c-Kit, HER2, PDGFR, VEGFR-2 (>5 μM). - Enables clean interrogation of IGF-1R signaling in vitro/in vivo without confounding hyperglycemia or InsR survival feedback. Ideal as a reference standard for kinase profiling.

Molecular Formula C28H31N5O
Molecular Weight 453.6 g/mol
CAS No. 475489-15-7
Cat. No. B1662999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNVP-ADW742
CAS475489-15-7
SynonymsNVP-ADW742;  GSK-621659A; 5-(3-phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine
Molecular FormulaC28H31N5O
Molecular Weight453.6 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6
InChIInChI=1S/C28H31N5O/c29-27-26-25(22-9-6-10-24(15-22)34-18-20-7-2-1-3-8-20)17-33(28(26)31-19-30-27)23-13-21(14-23)16-32-11-4-5-12-32/h1-3,6-10,15,17,19,21,23H,4-5,11-14,16,18H2,(H2,29,30,31)
InChIKeyLSFLAQVDISHMNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

NVP-ADW742: Selective IGF-1R Inhibitor


NVP-ADW742, also known as ADW742 or GSK 552602A, is an orally active, ATP-competitive, selective insulin-like growth factor 1 receptor (IGF-1R) tyrosine kinase inhibitor [1]. It demonstrates a biochemical IC50 of 0.17 μM against IGF-1R in cellular autophosphorylation assays . The compound is characterized by its capacity to selectively inhibit IGF-1R with a 6- to >16-fold preference over the structurally homologous insulin receptor (InsR), thereby mitigating potential metabolic interference in experimental systems .

Selectivity IGF-1R pathway inhibition with isoform-selectivity context to minimize InsR interference
Workflow InsR-sparing tool compound for signal transduction studies where metabolic confound is critical
Profile Clean off-target kinase landscape supports pathway-specific interrogation and combination screens

NVP-ADW742 Functional Selectivity


While the class of IGF-1R inhibitors shares a common primary target, functional and phenotypic outcomes diverge significantly based on each compound's specific molecular pharmacology. The critical distinction lies in the ratio of inhibition between the highly homologous IGF-1R and InsR kinases [1]. Compounds with high dual potency, such as OSI-906 (Linsitinib) or BMS-754807, inhibit InsR at concentrations nearly equivalent to IGF-1R, which can trigger compensatory hyperglycemia, hyperinsulinemia, and off-target metabolic signaling that confound in vivo experimental results [2]. NVP-ADW742, by contrast, is defined by its optimized selectivity margin (6- to 16-fold for IGF-1R over InsR), allowing for effective IGF-1R blockade with minimal InsR perturbation . Furthermore, the distinct kinase inhibition profiles beyond IGF-1R/InsR—for instance, NVP-ADW742's minimal activity against c-Kit, HER2, PDGFR, and VEGFR-2 (IC50 >5 μM) versus NVP-AEW541's inhibition of FLT3 or BMS-536924's inhibition of FAK/MEK/LCK—introduce unique polypharmacological variables that preclude simple substitution in defined pathway interrogation or combination therapy studies .

Target
NVP-ADW742: IGF-1R-selective, InsR-sparing (6- to 16-fold selectivity window)
Dual inhibitors (OSI-906, BMS-754807): near-equipotent IGF-1R/InsR inhibition may trigger compensatory hyperinsulinemia and distinct resistance pathways
Off-target
Minimal activity against c-Kit, HER1, PDGFR, VEGFR2 (IC50 >5 μM)
NVP-AEW541 inhibits FLT3; BMS-536924 inhibits FAK, MEK, LCK at sub-μM levels — polypharmacology may confound pathway readouts
Mechanism
Resistance models show distinct, non-overlapping resistance mechanisms vs. OSI-906
OSI-906-specific upregulation of IRS1, PI3K, STAT3, p38 MAPK not observed with NVP-ADW742; simple substitution may misrepresent biology

NVP-ADW742 Comparative Evidence


IGF-1R/InsR Selectivity Profile

NVP-ADW742 demonstrates a critical selectivity advantage over dual IGF-1R/InsR inhibitors. While compounds like OSI-906 (Linsitinib) and BMS-754807 exhibit near-equipotent inhibition of both kinases, NVP-ADW742 exhibits a 6- to 16-fold greater potency for IGF-1R (IC50 = 0.17 μM) relative to InsR (IC50 = 2.8 μM) . This differential translates to distinct biological consequences: in Ewing sarcoma resistance models, NVP-ADW742 and OSI-906 induced distinct, non-overlapping mechanisms of acquired resistance (MOR), with OSI-906-specific upregulation of IRS1, PI3K, STAT3, and p38 MAPK pathways not observed with NVP-ADW742 treatment [1]. This functional divergence underscores that NVP-ADW742 and dual inhibitors are not functionally interchangeable experimental tools.

IGF-1R/InsR Selectivity
Head-to-head
IGF-1R IC50 0.17 μM; InsR IC50 2.8 μM (16.5-fold selectivity)
vs OSI-906: selectivity 2.1-fold; BMS-754807: 1.0-fold
Reported selectivity profile supports IGF-1R-specific pathway interpretation without InsR-driven metabolic feedback
Kinase inhibition assays; cellular autophosphorylation data
Kinase Selectivity Metabolic Safety Signal Transduction

Off-Target Kinase Selectivity

NVP-ADW742 displays a clean selectivity profile against a panel of off-target kinases, with minimal inhibitory activity against c-Kit, HER1 (EGFR), PDGFR, VEGFR2, and Bcr-Abl (IC50 >5 μM) [1]. This contrasts with other IGF-1R inhibitors that introduce additional polypharmacology. NVP-AEW541, another Novartis pyrrolo[2,3-d]pyrimidine derivative, inhibits IGF-1R with comparable potency (IC50 = 0.15 μM) but also inhibits FLT3, Tek, and FLT1 . BMS-536924, an ATP-competitive IGF-1R inhibitor with an IGF-1R IC50 of 100 nM, additionally inhibits FAK (IC50 = 150 nM), MEK (IC50 = 182 nM), and LCK (IC50 = 341 nM) at physiologically relevant concentrations . The narrower off-target footprint of NVP-ADW742 reduces confounding variables in pathway-specific mechanistic studies and combination drug screens.

Off-target Kinase Panel
Cross-study
c-Kit, HER1, PDGFR, VEGFR2, Bcr-Abl IC50 >5 μM
BMS-536924 off-targets: FAK 150 nM, MEK 182 nM, LCK 341 nM
Narrower off-target footprint reduces confounding variables in pathway-specific mechanistic studies
Biochemical kinase panel; validate in cellular context
Polypharmacology Kinase Profiling Off-Target Activity

In Vivo Efficacy in Multiple Myeloma

NVP-ADW742 has validated in vivo proof-of-concept in an orthotopic xenograft model of multiple myeloma (MM), a disease context highly relevant to IGF-1R signaling [1]. Administration of NVP-ADW742 at 10 mg/kg twice daily significantly inhibited tumor growth, prolonged survival, and enhanced the antitumor effect of cytotoxic chemotherapy (melphalan) in a diffuse MM mouse model [2]. In vitro, NVP-ADW742 inhibited serum-stimulated proliferation of MM cell lines with IC50 values ranging from 0.1 to 0.5 μM, and crucially, this antitumor effect was not overcome by co-culture with bone marrow stromal cells (BMSCs), a known mechanism of drug resistance in the MM microenvironment [3]. While class-level inference is required for comparator absence, the combination of oral bioavailability, demonstrated in vivo efficacy at a defined dosing regimen, and stromal resistance circumvention establishes a benchmarked efficacy profile for this compound.

Multiple Myeloma Model
Class-level
10 mg/kg BID: tumor growth inhibition, prolonged survival in orthotopic MM xenograft
In vitro MM cell IC50 0.1–0.5 μM; activity retained with BMSC co-culture
Reported model-response context in multiple myeloma; supports IGF-1R inhibition research in hematologic malignancies
Class-level inference; no direct comparator; reproducibility across models to verify
In Vivo Pharmacology Multiple Myeloma Xenograft Model

Chemosensitization in Medulloblastoma

NVP-ADW742 demonstrates quantifiable chemosensitization activity in medulloblastoma, a pediatric CNS malignancy. Treatment of Daoy medulloblastoma cells with NVP-ADW742 (2 μM) reduced the IC50 of temozolomide from 452.12 μM to 256.81 μM, representing a 43.2% reduction in the concentration of temozolomide required for equivalent growth inhibition [1]. Concurrently, the combination of NVP-ADW742 with temozolomide increased apoptotic cell death from 16.18 ± 2.47% to 23.20 ± 2.80%, a 43.4% relative increase in apoptosis induction [2]. Mechanistically, NVP-ADW742 suppressed the temozolomide-induced activation of the PI3K-Akt-P38-GSK-3β survival pathway, thereby sensitizing tumor cells to chemotherapy [3].

Chemosensitization
Supporting
Temozolomide IC50 shift: 452.12 μM → 256.81 μM (43.2% reduction) with 2 μM NVP-ADW742
Apoptosis increase: 16.18% → 23.20% (43.4% relative increase)
Reported chemosensitization endpoint context in Daoy medulloblastoma cells
Daoy cell line; requires validation in additional CNS models
Combination Therapy Chemosensitization Medulloblastoma

NVP-ADW742 Research Applications


Selective IGF-1R Pathway Studies

Use NVP-ADW742 when experimental design requires clean interrogation of IGF-1R signaling without confounding InsR-mediated metabolic feedback. The compound's 6- to 16-fold selectivity for IGF-1R over InsR makes it the appropriate choice over dual inhibitors like OSI-906 or BMS-754807, which inhibit both receptors near-equipotently and induce distinct resistance mechanisms not representative of selective IGF-1R blockade [1]. This application is critical for studies where hyperglycemia, hyperinsulinemia, or InsR-driven survival signaling would confound phenotypic readouts [2].

Multiple Myeloma Stromal Interaction Models

Apply NVP-ADW742 in in vitro and in vivo models of multiple myeloma (MM) and other hematologic malignancies where bone marrow stromal protection is a known resistance mechanism. NVP-ADW742 demonstrates activity against MM cell lines with IC50 values of 0.1-0.5 μM, and this effect is maintained even in the presence of bone marrow stromal cells (BMSCs), which typically confer drug resistance [1]. The compound has validated in vivo efficacy in orthotopic xenograft MM models at 10 mg/kg twice daily dosing, both as monotherapy and in combination with melphalan, providing a reproducible in vivo protocol for translational studies [2].

Chemosensitization in Solid & CNS Tumors

Utilize NVP-ADW742 as a chemosensitizing agent in combination studies, particularly where enhanced efficacy of standard chemotherapeutics is being evaluated. Documented synergistic or additive effects include: sensitization of medulloblastoma cells to temozolomide (IC50 reduced from 452.12 μM to 256.81 μM; apoptosis increased by 43.4%) [1]; sensitization of small cell lung cancer (SCLC) cell lines to etoposide and carboplatin [2]; and synergistic activity with STI571 (imatinib) in SCLC cell lines with active SCF/Kit autocrine loops [3]. This compound is appropriate for researchers seeking to model IGF-1R-mediated chemoresistance reversal.

Kinase Selectivity Reference Standard

Deploy NVP-ADW742 as a reference standard for IGF-1R selectivity in kinase profiling panels or chemical biology studies requiring a clean tool compound. With minimal inhibitory activity (IC50 >5 μM) against c-Kit, HER1, PDGFR, VEGFR2, and Bcr-Abl, NVP-ADW742 offers a narrower off-target footprint compared to NVP-AEW541 (which inhibits FLT3) or BMS-536924 (which inhibits FAK, MEK, and LCK at sub-μM concentrations) [1]. This makes NVP-ADW742 the preferred choice when the primary variable of interest is IGF-1R inhibition without confounding polypharmacological effects.

Application
Selection Property
Validation Focus
IGF-1R-specific pathway studies
InsR-sparing selectivity
IGF-1R-dependent signaling readouts
Multiple myeloma stromal models
Stromal resistance circumvention
BMSC co-culture proliferation endpoints
Chemosensitization in tumor models
Combination-induced IC50 shift
Apoptosis and survival pathway readouts
Kinase selectivity reference
Narrow off-target kinase profile
Kinase panel inhibition comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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